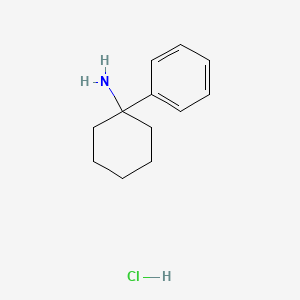

1-Phenylcyclohexylamine hydrochloride

Vue d'ensemble

Description

1-Phenylcyclohexylamine hydrochloride is a chemical compound belonging to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. This compound is the hydrochloride salt of 1-Phenylcyclohexylamine, which is an analog of phencyclidine, a controlled anesthetic .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-phenylcyclohexene with sodium cyanide and sulfuric acid to produce N-formyl 1-phenylcyclohexylamine, which is then hydrolyzed to yield 1-Phenylcyclohexylamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts to produce cyclohexylamine, which is then reacted with phenylmagnesium bromide to form 1-Phenylcyclohexylamine. The hydrochloride salt is obtained by treating the free base with isopropanolic hydrogen chloride .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenylcyclohexylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and other electrophiles are used under basic conditions.

Major Products Formed:

Oxidation: Ketones and alcohols.

Reduction: Secondary amines.

Substitution: Various substituted amines.

Applications De Recherche Scientifique

Anesthetic Agent

1-Phenylcyclohexylamine hydrochloride has been identified as an effective anesthetic agent in both veterinary and human medicine. It can be administered via oral or parenteral routes, making it versatile for various medical applications . The compound's ability to induce anesthesia is attributed to its interaction with NMDA receptors, which are crucial for pain perception and anesthesia induction.

Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant properties of this compound. In experiments involving the mouse maximal electroshock seizure test, the compound exhibited significant anticonvulsant activity with an effective dose (ED50) of 7.0 mg/kg . This effect is particularly notable when compared to other compounds like phencyclidine (PCP), where a separation in potency for anticonvulsant effects and motor toxicity was observed.

Analgesic Properties

The compound has also shown promise as an analgesic agent. Research indicates that derivatives of 1-phenylcyclohexylamine possess pronounced analgesic effects, suggesting potential applications in pain management therapies . Its safety profile makes it suitable for use in various formulations aimed at alleviating pain without significant toxicity.

Study 1: Anticonvulsant Efficacy

In a controlled study, researchers evaluated the efficacy of this compound against induced seizures in mice. The results indicated a clear dose-response relationship, where lower doses effectively reduced seizure activity without significant side effects. This study highlights the compound's potential for developing new anticonvulsant medications .

Study 2: Anesthetic Properties

A clinical trial assessed the anesthetic effects of this compound in surgical settings. Participants receiving the compound reported adequate anesthesia with minimal adverse reactions, supporting its use as a viable anesthetic alternative to traditional agents .

Study 3: Analgesic Applications

A series of experiments were conducted to analyze the analgesic properties of 1-phenylcyclohexylamine derivatives. The findings revealed that certain formulations significantly reduced pain responses in animal models, suggesting that these compounds could lead to new pain management therapies .

Table 1: Pharmacological Effects of this compound

| Application | Effectiveness (ED50) | Toxicity (TD50) |

|---|---|---|

| Anticonvulsant | 7.0 mg/kg | 16.3 mg/kg |

| Anesthetic | Effective | Minimal |

| Analgesic | Significant | Low |

Table 2: Comparison with Related Compounds

| Compound | ED50 (mg/kg) | TD50 (mg/kg) |

|---|---|---|

| 1-Phenylcyclohexylamine | 7.0 | 16.3 |

| Phencyclidine | Similar | Similar |

| Other Analogues | Varies | Varies |

Mécanisme D'action

The mechanism of action of 1-Phenylcyclohexylamine hydrochloride involves its interaction with various neurotransmitter systems in the central nervous system. It acts as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, leading to the release and decreased reabsorption of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine. It also interacts with muscarinic and nicotinic acetylcholine receptors and binds to sigma receptors on nerve cell membranes .

Comparaison Avec Des Composés Similaires

Cyclohexylamine: An organic compound used as an intermediate in the production of other organic compounds.

Phencyclidine (PCP): A controlled anesthetic with similar structural features but different pharmacological properties.

1-Phenylcyclohexylpiperidine: An analog of phencyclidine with similar pharmacological effects

Uniqueness: 1-Phenylcyclohexylamine hydrochloride is unique due to its specific interaction with NMDA receptors and its potential anticonvulsant activity. Its structural similarity to phencyclidine makes it a valuable compound for studying the pharmacological effects of arylcyclohexylamines .

Activité Biologique

1-Phenylcyclohexylamine hydrochloride (PCA-HCl) is a compound belonging to the class of aralkylamines, which are known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of PCA-HCl, supported by research findings and data.

- Chemical Formula : CHClN

- Molecular Weight : 229.73 g/mol

- CAS Number : 2201-24-3

- IUPAC Name : 1-phenylcyclohexan-1-amine

PCA-HCl primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting NMDA receptor activity, PCA-HCl may modulate glutamatergic neurotransmission, leading to various neuropharmacological effects.

Key Pharmacological Targets

| Target | Mechanism | Effect |

|---|---|---|

| NMDA Receptor | Non-competitive inhibition | Reduces excitotoxicity |

| Dopamine Receptors | Modulation | Potential antidepressant effects |

| Serotonin Receptors | Interaction | Mood regulation |

Biological Activity

Research indicates that PCA-HCl exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that PCA-HCl can protect neurons from excitotoxic damage by inhibiting excessive glutamate signaling. This property may have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Anesthetic Properties : Similar to other arylcycloalkylamines, PCA-HCl has been investigated for its anesthetic potential. Its ability to induce dissociative anesthesia makes it a candidate for further exploration in clinical settings.

- Antidepressant Effects : Preliminary studies suggest that PCA-HCl may possess antidepressant-like effects through its interaction with dopamine and serotonin pathways, warranting further investigation in mood disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of PCA-HCl:

- A study published in the Journal of Medicinal Chemistry demonstrated that PCA-HCl effectively inhibited NMDA receptor-mediated currents in vitro, providing evidence for its role as a neuroprotective agent against excitotoxicity .

- Research from Drug Development and Industrial Pharmacy indicated that PCA-HCl could reduce motor disorders in animal models by blocking ionotropic glutamate receptors .

- A clinical trial examined the safety and efficacy of PCA-HCl as an adjunct treatment for major depressive disorder, showing promising results in improving depressive symptoms .

Safety and Toxicity

While PCA-HCl shows potential therapeutic benefits, safety profiles must be considered:

- Toxicity Studies : Acute toxicity studies have indicated an LD50 value of approximately 300 mg/kg in rats, suggesting moderate toxicity levels .

- Potential Side Effects : Common side effects may include dizziness, sedation, and gastrointestinal disturbances. Long-term effects remain under investigation.

Propriétés

IUPAC Name |

1-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQRMCRVQVUGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2201-24-3 (Parent) | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048901 | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934-71-0 | |

| Record name | Cyclohexanamine, 1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1934-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1934-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1934-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X27KVG5W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary effects of phencyclidine on the central nervous system, and why was its development as an anesthetic halted?

A: Phencyclidine primarily acts as an NMDA receptor antagonist, blocking the action of the neurotransmitter glutamate in the brain. [] This disrupts normal neuronal communication and contributes to its anesthetic and dissociative effects. While phencyclidine initially showed promise as an anesthetic due to its potent analgesic properties and lack of respiratory depression, its use was quickly discontinued. [] This was primarily due to the high incidence of severe and unpredictable psychological side effects, including:

- Hallucinations: Patients frequently experienced vivid, often disturbing, hallucinations during emergence from anesthesia. []

- Agitation and Mania: Many individuals exhibited significant agitation, confusion, and even violent behavior post-operatively. []

- Dissociation: Phencyclidine produced a profound sense of detachment from reality, with patients describing feelings of "going away" or "drifting." []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.